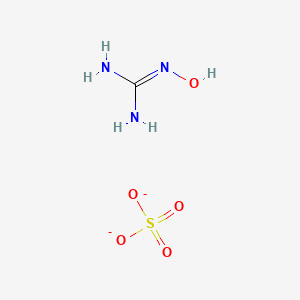
2-Hydroxyguanidine;sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxyguanidine sulfate is a chemical compound with the molecular formula CH5N3O · 1/2H2SO4. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is a white crystalline solid that is soluble in water and has significant biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyguanidine sulfate typically involves the reaction of hydroxylamine with guanidine derivatives. One common method is the reaction of hydroxylamine sulfate with guanidine carbonate under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization .
Industrial Production Methods
In industrial settings, the production of 2-Hydroxyguanidine sulfate can be achieved through a continuous production process. This method involves the reaction of hydroxylamine sulfate with guanidine carbonate in a continuous reactor, allowing for the efficient and large-scale production of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxyguanidine sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its applications in different fields .
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide and sodium molybdate dihydrate.
Substitution: Substitution reactions can be carried out using various nucleophiles, resulting in the formation of substituted guanidine derivatives.
Major Products Formed
The major products formed from these reactions include oxidized and reduced derivatives of 2-Hydroxyguanidine sulfate, as well as various substituted guanidine compounds .
Scientific Research Applications
2-Hydroxyguanidine sulfate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Hydroxyguanidine sulfate involves its interaction with nitric oxide to form a stable adduct. This adduct acts as a potent vasodilator, leading to the relaxation of blood vessels. The compound also undergoes oxidation to produce reactive oxygen species, which play a role in its antitumor activity .
Comparison with Similar Compounds
2-Hydroxyguanidine sulfate can be compared with other similar compounds, such as:
Guanidine sulfate: Unlike 2-Hydroxyguanidine sulfate, guanidine sulfate does not have a hydroxyl group, which affects its reactivity and biological activity.
Methylguanidine hydrochloride: This compound has a methyl group instead of a hydroxyl group, leading to different chemical and biological properties.
The uniqueness of 2-Hydroxyguanidine sulfate lies in its ability to form stable adducts with nitric oxide and its role in producing reactive oxygen species, which are not commonly observed in other similar compounds .
Properties
Molecular Formula |
CH5N3O5S-2 |
|---|---|
Molecular Weight |
171.14 g/mol |
IUPAC Name |
2-hydroxyguanidine;sulfate |
InChI |
InChI=1S/CH5N3O.H2O4S/c2-1(3)4-5;1-5(2,3)4/h5H,(H4,2,3,4);(H2,1,2,3,4)/p-2 |
InChI Key |
BLRHRRUXPXRAAM-UHFFFAOYSA-L |
Canonical SMILES |
C(=NO)(N)N.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


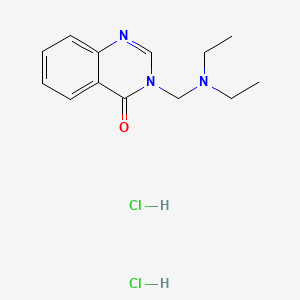
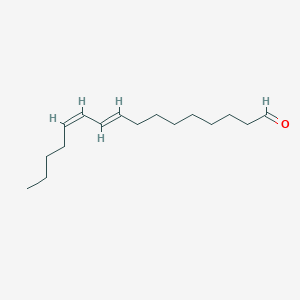
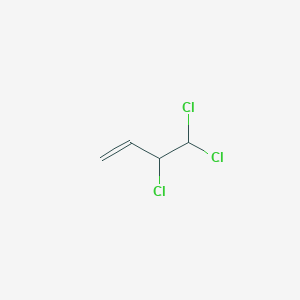
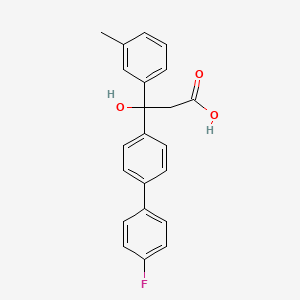
![4-Bromo-13-ethyl-8-methyl-15-propyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2(7),3,5-triene-14,18-diol;2,3-dihydroxybutanedioic acid](/img/structure/B13779206.png)
![Acetamide, N-[3-[(2-hydroxyethyl)sulfonyl]-4-methoxyphenyl]-](/img/structure/B13779207.png)
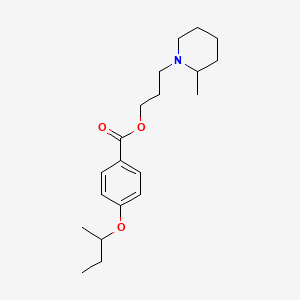
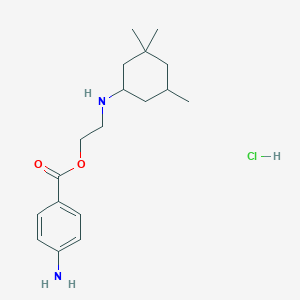
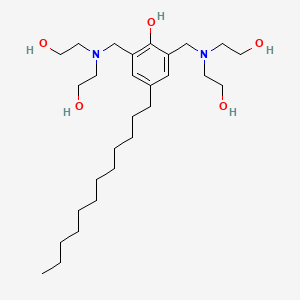
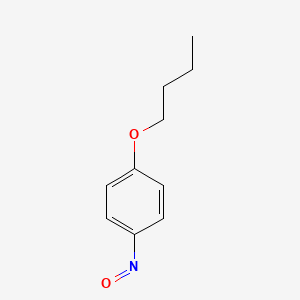

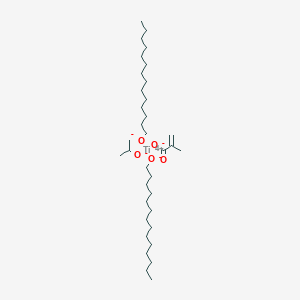
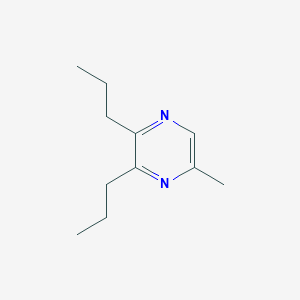
![2H-Pyrido[1,2-a]pyrazinium,octahydro-5-methyl-1-oxo-,trans-(9CI)](/img/structure/B13779240.png)
